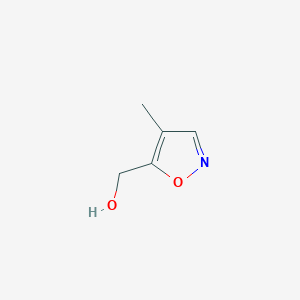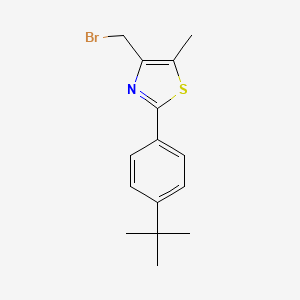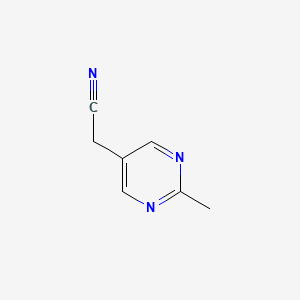
(2-Methylpyrimidin-5-yl)-acetonitrile
概要
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)-acetonitrile” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . Chemical Reactions Analysis
Pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, are often involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .科学的研究の応用
Synthesis of Imidazole Derivatives
Imidazole derivatives are significant due to their wide range of biological activities. “(2-Methylpyrimidin-5-yl)-acetonitrile” can serve as a precursor in synthesizing imidazole compounds, which have applications in developing new drugs with antibacterial, antifungal, and antiviral properties .
Antifungal Agents
Pyrimidine derivatives, including those related to “(2-Methylpyrimidin-5-yl)-acetonitrile”, have shown promising results as antifungal agents. They can be used to combat plant fungal diseases, which are a major threat to crop production and cause significant economic losses .
Development of Antitubercular Compounds
The compound can be utilized in the synthesis of antitubercular agents. These synthesized compounds could be evaluated against strains of Mycobacterium tuberculosis, offering a potential pathway for new treatments against tuberculosis .
Chemical Building Blocks
“(2-Methylpyrimidin-5-yl)-acetonitrile” can act as a chemical building block in various synthetic pathways. It can be used to create complex molecules for material science research and development .
Pharmaceutical Intermediates
This compound can be used as an intermediate in pharmaceutical synthesis. It can contribute to the creation of various active pharmaceutical ingredients (APIs) that are crucial in drug development .
Agrochemical Synthesis
The compound’s derivatives can be used in the synthesis of agrochemicals. These chemicals play a vital role in protecting crops from pests and diseases, thereby ensuring food security .
Research in Life Sciences
As a specialty chemical, “(2-Methylpyrimidin-5-yl)-acetonitrile” can be used in life science research, contributing to the understanding of biological processes and the development of biotechnological applications .
Novel Drug Development
The compound’s derivatives can be explored for their therapeutic potential in novel drug development. This includes research into treatments for diseases that currently have limited therapeutic options .
Safety and Hazards
特性
IUPAC Name |
2-(2-methylpyrimidin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIGPMLEFXSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

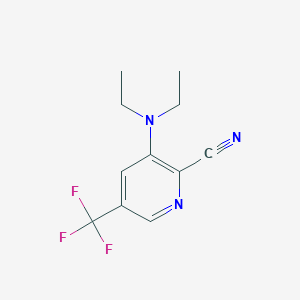
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
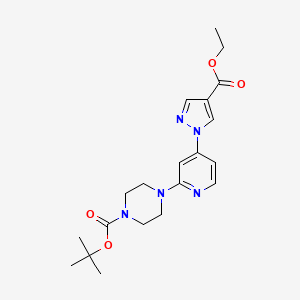
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
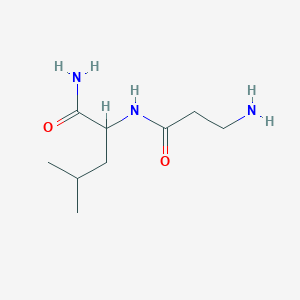


![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)
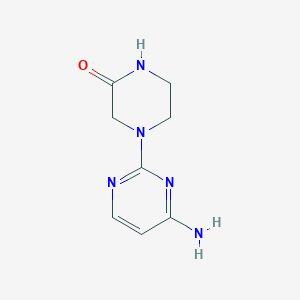


![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)
